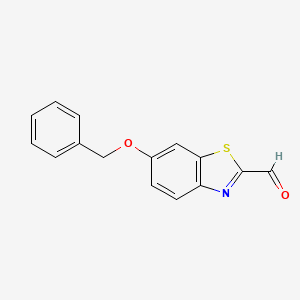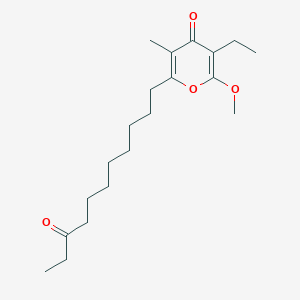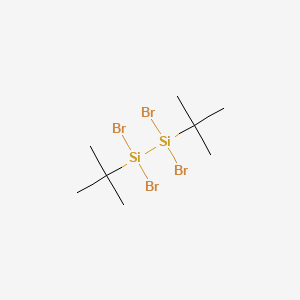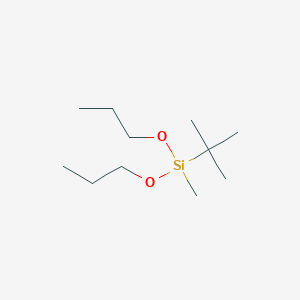![molecular formula C5H9O7P2-3 B12555941 [Oxido(pent-4-enoxy)phosphoryl] phosphate CAS No. 142431-23-0](/img/structure/B12555941.png)
[Oxido(pent-4-enoxy)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Oxido(pent-4-enoxy)phosphoryl] phosphate is a phosphorus-containing compound with a unique structure that includes both oxido and pent-4-enoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(pent-4-enoxy)phosphoryl] phosphate typically involves the reaction of phosphorus oxychloride with pent-4-enol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Oxido(pent-4-enoxy)phosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The oxido and pent-4-enoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or phosphonates.
Scientific Research Applications
[Oxido(pent-4-enoxy)phosphoryl] phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s potential biological activity is being explored for use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Oxido(pent-4-enoxy)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Phosphoroperoxoate: Similar in structure but with different functional groups.
Trioxidoperoxidophosphate: Another phosphorus-containing compound with distinct reactivity.
Monoperphosphate: Shares some chemical properties but differs in applications.
Uniqueness
[Oxido(pent-4-enoxy)phosphoryl] phosphate is unique due to its specific combination of oxido and pent-4-enoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
142431-23-0 |
|---|---|
Molecular Formula |
C5H9O7P2-3 |
Molecular Weight |
243.07 g/mol |
IUPAC Name |
[oxido(pent-4-enoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-2-3-4-5-11-14(9,10)12-13(6,7)8/h2H,1,3-5H2,(H,9,10)(H2,6,7,8)/p-3 |
InChI Key |
LVDRNVCWVSSTNS-UHFFFAOYSA-K |
Canonical SMILES |
C=CCCCOP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


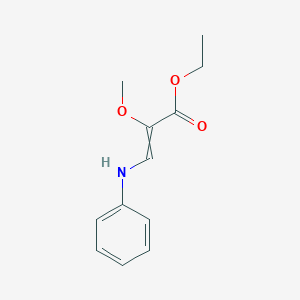
![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
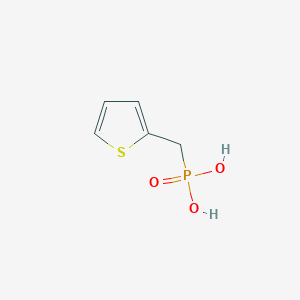
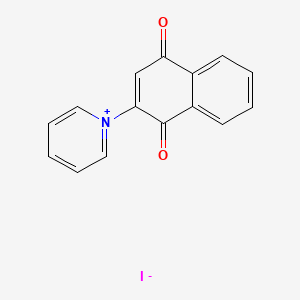
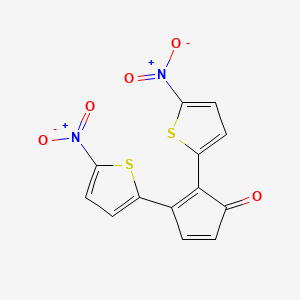
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
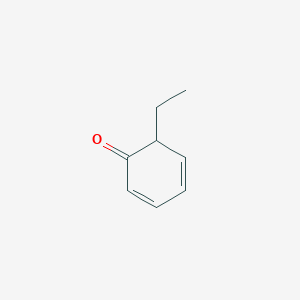
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
